molecular formula C28H28N4O3 B11479919 4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11479919
M. Wt: 468.5 g/mol
InChI Key: YXWRUCLGCHYNHC-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the pyrimido ring: This step involves the cyclization of the benzimidazole derivative with a suitable reagent to form the pyrimido[1,2-a]benzimidazole core.

    Functionalization of the aromatic rings:

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with a suitable amine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new functional groups or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions may introduce various functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which could be relevant for its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl alcohol: This compound shares the 3,4-dimethoxyphenyl group and can undergo similar chemical reactions.

    2,4-Dimethylphenyl derivatives: Compounds with the 2,4-dimethylphenyl group may exhibit similar reactivity and properties.

    Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.

Uniqueness

4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C28H28N4O3/c1-16-10-12-20(17(2)14-16)30-27(33)25-18(3)29-28-31-21-8-6-7-9-22(21)32(28)26(25)19-11-13-23(34-4)24(15-19)35-5/h6-15,26H,1-5H3,(H,29,31)(H,30,33)

InChI Key

YXWRUCLGCHYNHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC(=C(C=C5)OC)OC)C)C

Origin of Product

United States

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